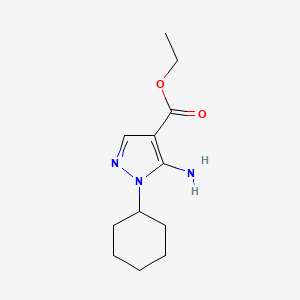
5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester
概要
説明
5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid ethyl ester (ACE) is an organic compound that is widely used in various scientific research applications. It is a versatile molecule that has been used in the synthesis of various compounds, as a catalyst for biochemical reactions, and as a substrate for enzymatic processes. ACE is also known for its ability to bind to various proteins and nucleic acids, making it a useful tool in biochemical and physiological research.
科学的研究の応用
Heterocyclic Chemistry and Pyrazole Derivatives
Heterocyclic compounds, especially those containing pyrazole rings, are foundational in organic chemistry due to their versatile synthetic applicability and notable biological activity. Pyrazole derivatives, in particular, have been recognized for their significant scaffold structures in the synthesis of various biologically active compounds, showcasing a wide range of applications from antimicrobial to anticancer activities (A. Cetin, 2020).
Synthesis and Biological Applications
The synthesis of pyrazole carboxylic acid derivatives, including those similar to the compound , reveals their critical role in developing new therapeutic agents. These compounds' biological applications span across multiple domains, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects, highlighting their importance in medicinal chemistry (A. Cetin, 2020).
Recent Advances in Therapeutic Applications
Research on pyrazoline derivatives, which share a close structural relationship with pyrazole derivatives, underscores the vast potential of these compounds in therapeutic applications. Their pharmacological effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, and particularly anticancer activities. This extensive range of biological activities further emphasizes the utility of exploring similar compounds for potential applications in drug development and other therapeutic areas (M. Shaaban et al., 2012).
特性
IUPAC Name |
ethyl 5-amino-1-cyclohexylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLJJSMRVILYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325781 | |
| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |
CAS RN |
21253-62-3 | |
| Record name | NSC517984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

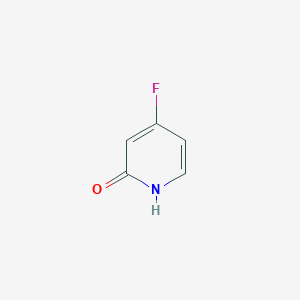
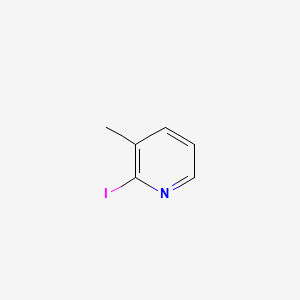
![4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1296437.png)
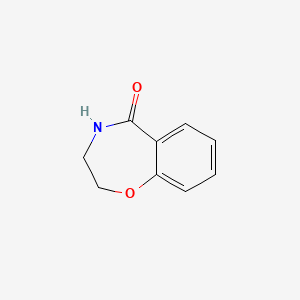
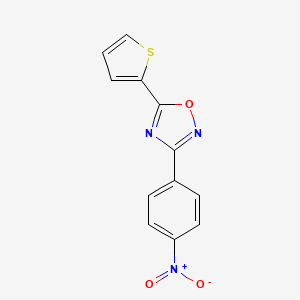
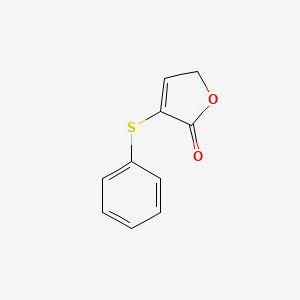
![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)
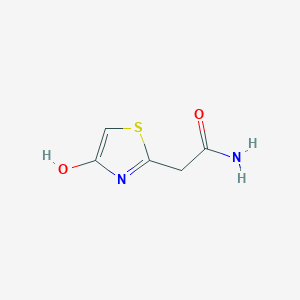
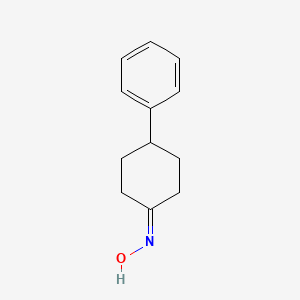
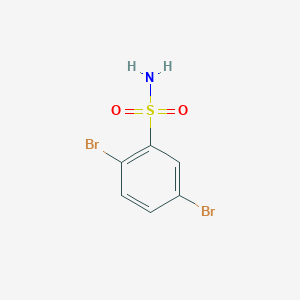
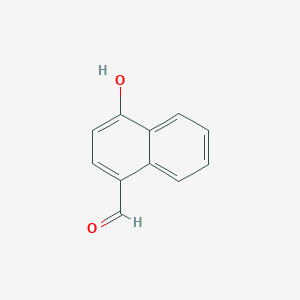
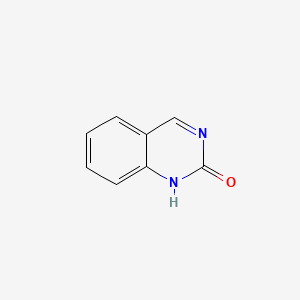
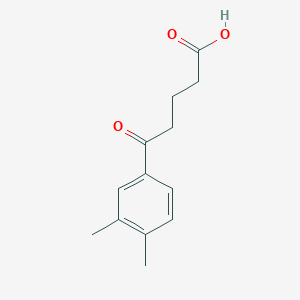
![Ethyl 2-[(4-nitrobenzoyl)amino]acetate](/img/structure/B1296460.png)